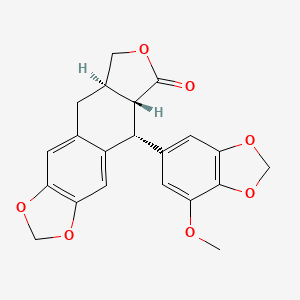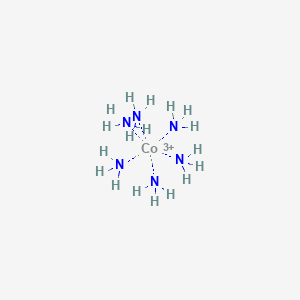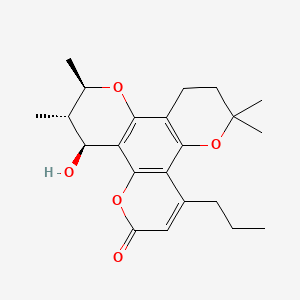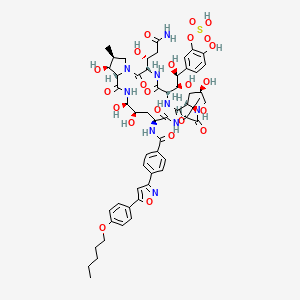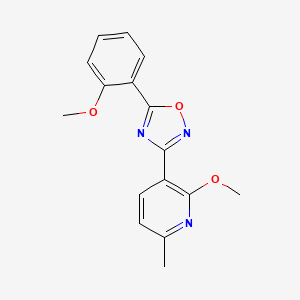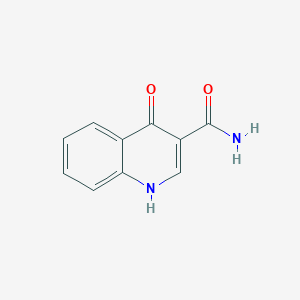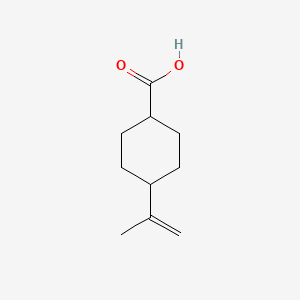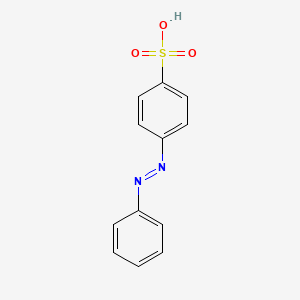
Azobenzene-4-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-azobenzenesulfonic acid is azobenzene carrying a single sulfonate substituent at the para-position. It is an arenesulfonic acid and a member of azobenzenes. It is a conjugate acid of a p-azobenzenesulfonate.
Scientific Research Applications
Supramolecular Structures : Azobenzene-4-sulfonic acid has been studied for its role in forming supramolecular structures. Zhu et al. (2006) found that complexes of poly(4-vinylpyridine) and this compound can form liquid crystalline lamellar phases and hexagonal columnar mesophases, indicating potential applications in materials science (Zhu et al., 2006).
Smart Surfaces and Biosensors : Dinçer et al. (2008) explored the use of photoresponsive peptide–azobenzene compounds that specifically interact with platinum surfaces. This research suggests applications in designing smart biosensors and array platforms (Dinçer et al., 2008).
Molecular Isomerization : Henzl et al. (2007) investigated the isomerization of this compound derivatives, providing insights into molecular changes on surfaces, relevant for molecular electronics and nanotechnology (Henzl et al., 2007).
Self-Assembling Amphiphiles : Zhu et al. (2004) synthesized sulfonate derivatives of this compound, demonstrating their ability to form columnar mesophases, which are useful in the field of amphiphilic self-assembly (Zhu et al., 2004).
Degradation of Azo Dyes : Pasti-Grigsby et al. (1996) studied the degradation of this compound isomers by Streptomyces chromofuscus, providing valuable information for environmental remediation and waste treatment (Pasti-Grigsby et al., 1996).
Photoresponsive Gels : Abellán et al. (2011) described the photochemistry of this compound derivatives in water, leading to the development of photoresponsive gels with potential applications in smart materials (Abellán et al., 2011).
Biodegradation Pathways : Goszczyński et al. (1994) proposed pathways for the degradation of this compound derivatives, contributing to our understanding of environmental degradation processes (Goszczyński et al., 1994).
Hydrogels for Drug Release : Tomer and Florence (1993) explored the use of this compound in hydrogels for controlled drug release applications (Tomer & Florence, 1993).
properties
CAS RN |
2484-88-0 |
|---|---|
Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
4-phenyldiazenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H,(H,15,16,17) |
InChI Key |
AJMNDPOSKIBVGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Other CAS RN |
2484-88-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



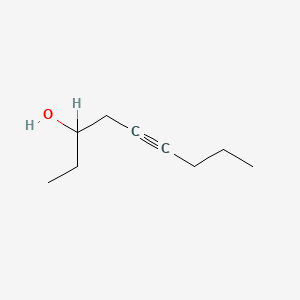
![1,5-Diazabicyclo[3.2.2]nonane](/img/structure/B1204371.png)
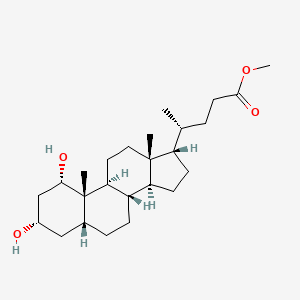
![4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-2-carboxamide](/img/structure/B1204373.png)
